REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[N:14]=[C:13]([CH3:18])[C:12]([C:19]([O:21]C)=[O:20])=[CH:11]3)=[CH:4][CH:3]=1.[OH-].[Na+].Cl>O1CCCC1CCO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[N:14]=[C:13]([CH3:18])[C:12]([C:19]([OH:21])=[O:20])=[CH:11]3)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
methyl 6-(4-methylphenyl)-2-methylquinoline-3-carboxylate
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1C=C2C=C(C(=NC2=CC1)C)C(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1C(CCC1)CCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals, which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol and diethylether
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1C=C2C=C(C(=NC2=CC1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 648 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |